Treosulfan is a methanesulfonate ester.
Treosulfan is under investigation in Allogeneic Haematopoietic Stem Cell Transplantation. Treosulfan has been investigated for the treatment of Lymphoblastic Leukemia, Acute, Childhood.
Treosulfan is the prodrug of a bifunctional sulfonate alkylating agent with myeloablative, immunosuppressive, and antineoplastic activities. Under physiological conditions, treosulfan converts nonenzymatically to L-diepoxybutane via a monoepoxide intermediate. The monoepoxide intermediate and L-diepoxybutane alkylate DNA at guanine residues and produce DNA interstrand crosslinks, resulting in DNA fragmentation and apoptosis. In escalated doses, this agent also exhibits myeloablative and immunosuppressive activities.
Treosulfan can cause cancer according to California Labor Code.
Treosulfan
CAS No.: 299-75-2
Cat. No.: VC0545755
Molecular Formula: C6H14O8S2
Molecular Weight: 278.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 299-75-2 |
---|---|
Molecular Formula | C6H14O8S2 |
Molecular Weight | 278.3 g/mol |
IUPAC Name | (2,3-dihydroxy-4-methylsulfonyloxybutyl) methanesulfonate |
Standard InChI | InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3 |
Standard InChI Key | YCPOZVAOBBQLRI-UHFFFAOYSA-N |
Isomeric SMILES | CS(=O)(=O)OC[C@@H]([C@H](COS(=O)(=O)C)O)O |
SMILES | CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O |
Canonical SMILES | CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O |
Appearance | Solid powder |
Melting Point | 216 °F (NTP, 1992) |
Introduction
Chemical Properties and Mechanism of Action
Structural Characteristics
Treosulfan (C₆H₁₄O₈S₂) is a sulfonic acid diester derivative structurally related to busulfan but distinguished by its prodrug design. The compound exists as a white crystalline powder reconstituted into a solution for intravenous infusion .
Pharmacodynamic Activation
Treosulfan undergoes pH-dependent non-enzymatic conversion into two active metabolites:
-
(2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate, a monoepoxide intermediate.
-
L-diepoxybutane (2S,3S)-1,2:3,4-diepoxybutane, the primary alkylating agent .
These metabolites induce DNA cross-links, depleting hematopoietic stem cells and suppressing immune responses via:
-
Progenitor cell cytotoxicity: 90% reduction in CD34+ cells observed at 10 g/m² dosing .
-
Lymphoid organ hypoplasia: 40–60% decrease in splenic cellularity in preclinical models .
Pharmacokinetic Profile
Absorption and Distribution
-
Peak plasma concentration: Achieved immediately post-infusion (50 mg/mL at standard dosing) .
-
Volume of distribution: 20–47 L, indicating extensive tissue penetration .
Metabolism and Excretion
Parameter | Value | Clinical Relevance |
---|---|---|
Half-life | 2 hours | Enables once-daily dosing |
Clearance | 150–300 mL/min | Reduced by 30% in renal impairment |
Urinary excretion | 14–40% unchanged | Requires dose adjustment in CKD |
Data derived from population pharmacokinetic modeling of 613 patients .
Clinical Efficacy in Hematologic Malignancies
Phase III Pivotal Trial (NCT00822393)
A randomized study compared treosulfan/fludarabine (FT10) vs. busulfan/fludarabine (FB2) in 551 AML/MDS patients:
Superiority of treosulfan was particularly evident in patients ≥60 years (EFS difference +18%, p = 0.002) .
Real-World Outcomes
A 2024 multicenter analysis of 179 alloHSCT recipients demonstrated:
-
Non-relapse mortality: 17% with treosulfan vs. 34% with busulfan (p = 0.016) .
-
GVHD prophylaxis synergy: Tacrolimus/MMF/post-transplant cyclophosphamide combinations reduced Grade III–IV acute GVHD to 22% .
Event | Incidence (Treosulfan) | Grade III/IV |
---|---|---|
Febrile neutropenia | 10.1% | 8.4% |
Bacterial sepsis | 6.2% | 4.1% |
Invasive fungal infection | 3.9% | 2.7% |
Secondary malignancies | 0.2% | - |
Risk Mitigation Strategies
-
Hepatic veno-occlusive disease: 1.2% incidence with treosulfan, reduced by 60% compared to historical busulfan cohorts .
Emerging Applications
Non-Malignant Diseases
The ongoing BMT CTN 1904 trial (NCT04798366) evaluates treosulfan in bone marrow failure disorders:
-
Primary endpoint: 1-year GVHD-free survival (target: ≥65%).
Pediatric Use
EMA approval for patients >1 month old is supported by:
-
Pharmacokinetic consistency: AUC matched to adults at 10 g/m² .
-
Growth preservation: 92% of pediatric recipients maintained height Z-scores >−2 SD .
Comparative Effectiveness Analysis
Treosulfan vs. Busulfan Meta-Analysis
Pooled data from 4 studies (n=1,244) confirms:
Parameter | Relative Risk (95% CI) | p-value |
---|---|---|
Chronic GVHD | 0.49 (0.37–0.65) | <0.001 |
Treatment-related mortality | 0.68 (0.52–0.89) | 0.005 |
3-Year relapse-free survival | 1.21 (1.07–1.38) | 0.003 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume